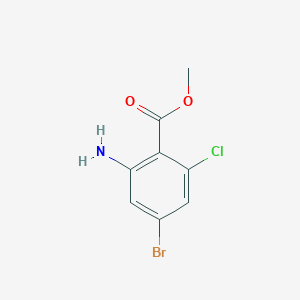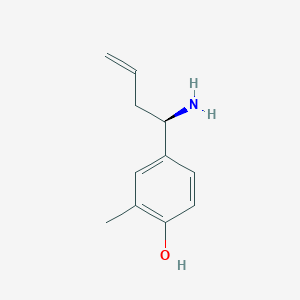
4-(4H-1,2,4-Triazol-4-yl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4H-1,2,4-Triazol-4-yl)butan-1-ol is an organic compound that features a triazole ring attached to a butanol chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4H-1,2,4-Triazol-4-yl)butan-1-ol typically involves the reaction of 4H-1,2,4-triazole with butanal in the presence of a reducing agent. One common method is the reduction of 4-(4H-1,2,4-triazol-4-yl)butanal using sodium borohydride in an ethanol solution. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, ensuring consistent quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, lithium aluminum hydride can reduce it to a primary amine.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: 4-(4H-1,2,4-Triazol-4-yl)butanal or 4-(4H-1,2,4-Triazol-4-yl)butanoic acid.
Reduction: 4-(4H-1,2,4-Triazol-4-yl)butanamine.
Substitution: 4-(4H-1,2,4-Triazol-4-yl)butyl ethers or esters.
科学研究应用
4-(4H-1,2,4-Triazol-4-yl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex triazole-containing compounds, which are valuable in coordination chemistry and catalysis.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and antimicrobial agents.
Medicine: It is explored for its potential in drug discovery, particularly in the design of antifungal and anticancer agents.
Industry: The compound is utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and conductivity.
作用机制
The mechanism of action of 4-(4H-1,2,4-Triazol-4-yl)butan-1-ol depends on its specific application. In medicinal chemistry, the triazole ring can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. This interaction can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
- 4-(4H-1,2,4-Triazol-4-yl)benzoic acid
- 4-(4H-1,2,4-Triazol-4-yl)phenylmethanol
- 4-(4H-1,2,4-Triazol-4-yl)butanoic acid
Comparison: 4-(4H-1,2,4-Triazol-4-yl)butan-1-ol is unique due to the presence of both a triazole ring and a butanol chain. This combination imparts distinct chemical properties, such as increased solubility in polar solvents and the ability to form hydrogen bonds. Compared to 4-(4H-1,2,4-Triazol-4-yl)benzoic acid, which has a carboxylic acid group, this compound is more versatile in nucleophilic substitution reactions. Additionally, the butanol chain provides flexibility in molecular design, allowing for the synthesis of a broader range of derivatives.
属性
分子式 |
C6H11N3O |
|---|---|
分子量 |
141.17 g/mol |
IUPAC 名称 |
4-(1,2,4-triazol-4-yl)butan-1-ol |
InChI |
InChI=1S/C6H11N3O/c10-4-2-1-3-9-5-7-8-6-9/h5-6,10H,1-4H2 |
InChI 键 |
ONTJWQNXCCDPDU-UHFFFAOYSA-N |
规范 SMILES |
C1=NN=CN1CCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


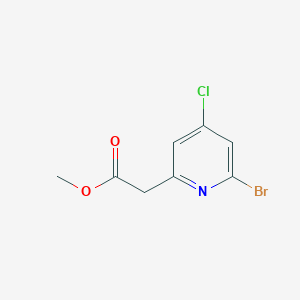
![1'-Methyl-5-nitrospiro[indoline-3,4'-piperidine]](/img/structure/B12969889.png)
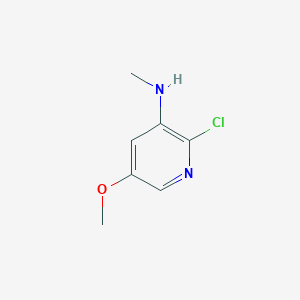
![4,4'-([4,4'-Bibenzo[c][1,2,5]thiadiazole]-7,7'-diyl)bis(2-hydroxybenzoic acid)](/img/structure/B12969894.png)
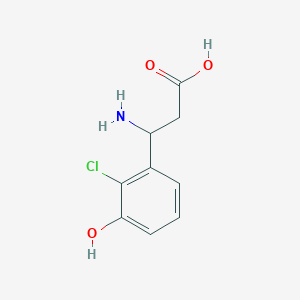
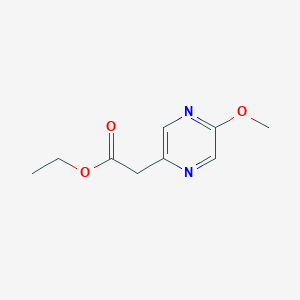


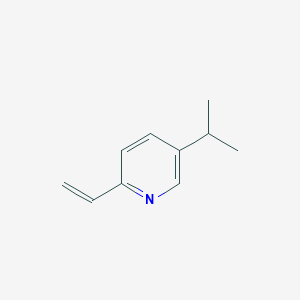
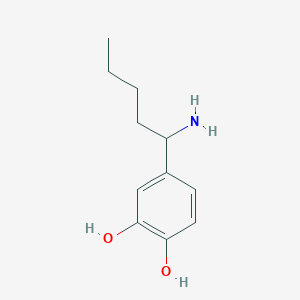
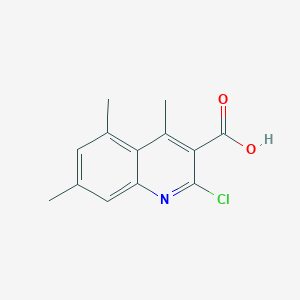
![10H-Spiro[acridine-9,9'-xanthene]](/img/structure/B12969977.png)
